Home > Products > Screening Compounds P32346 > Mal-PEG8-Val-Cit-PAB-MMAE
Mal-PEG8-Val-Cit-PAB-MMAE -

Mal-PEG8-Val-Cit-PAB-MMAE

Catalog Number: EVT-12556249
CAS Number:
Molecular Formula: C81H131N11O23
Molecular Weight: 1627.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mal-PEG8-Val-Cit-PAB-MMAE is a sophisticated compound utilized primarily in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This compound consists of several components: a maleimide functional group (Mal), an eight-unit polyethylene glycol (PEG8) spacer, a valine-citrulline (Val-Cit) dipeptide, a para-aminobenzyl (PAB) carbamate, and the cytotoxic agent monomethyl auristatin E (MMAE). The design of this compound enhances site-specific conjugation, improves solubility, and allows for controlled drug release, which is crucial for maximizing therapeutic efficacy while minimizing off-target effects in cancer treatments .

Source and Classification

Mal-PEG8-Val-Cit-PAB-MMAE is classified as a cleavable linker used in the synthesis of ADCs. The compound is identified by its CAS number 2353409-69-3 and has a molecular formula of C81H131N11O23C_{81}H_{131}N_{11}O_{23} with a molecular weight of 1626.97 g/mol . The linker plays a pivotal role in the pharmacological effectiveness of ADCs by ensuring that the cytotoxic payload is released selectively within cancer cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of Mal-PEG8-Val-Cit-PAB-MMAE involves several key steps:

  1. Formation of the Maleimide Linker: The maleimide group is introduced to facilitate thiol-specific conjugation with antibodies.
  2. Polyethylene Glycol Spacer Incorporation: The PEG8 unit acts as a hydrophilic spacer that enhances solubility and reduces immunogenicity.
  3. Dipeptide Linker Synthesis: The Val-Cit dipeptide is synthesized to provide stability in circulation while allowing for selective cleavage by enzymes present in tumor cells.
  4. Attachment of Cytotoxic Agent: Finally, MMAE is conjugated to the PAB moiety, forming the complete structure that allows for targeted delivery and release upon internalization by cancer cells .

Each step requires careful optimization to ensure high purity and yield of the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of Mal-PEG8-Val-Cit-PAB-MMAE includes:

  • Maleimide Group: Facilitates selective conjugation to thiol groups on antibodies.
  • Polyethylene Glycol Spacer: Provides flexibility and solubility.
  • Valine-Citrulline Dipeptide: Serves as a cleavable linker that can be hydrolyzed by specific proteases like cathepsin B.
  • Para-Aminobenzyl Carbamate: Enhances stability and facilitates the attachment of MMAE.

The detailed molecular structure can be represented as follows:

Molecular Formula C81H131N11O23\text{Molecular Formula }C_{81}H_{131}N_{11}O_{23}

This structure supports its function as an ADC linker, ensuring effective delivery of cytotoxic agents to target cells .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving Mal-PEG8-Val-Cit-PAB-MMAE is its conjugation to antibodies through thiol groups. This reaction is facilitated by the maleimide moiety, which reacts specifically with free thiols under mild conditions. Additionally, once inside the target cancer cell, the Val-Cit dipeptide undergoes enzymatic cleavage by cathepsin B, leading to the release of MMAE. This selective release mechanism minimizes systemic toxicity while maximizing therapeutic effects against tumors .

Mechanism of Action

Process and Data

The mechanism of action for Mal-PEG8-Val-Cit-PAB-MMAE involves several steps:

  1. Conjugation to Antibodies: The maleimide group reacts with thiol groups on monoclonal antibodies, forming a stable bond.
  2. Targeted Delivery: The ADC binds specifically to antigens expressed on cancer cells, facilitating internalization via endocytosis.
  3. Release of Cytotoxic Agent: Inside the cell, cathepsin B cleaves the Val-Cit linker, releasing MMAE, which disrupts microtubule formation, leading to cell cycle arrest and apoptosis.

This targeted approach significantly enhances the therapeutic index of chemotherapy by concentrating drug action at tumor sites while sparing normal tissues .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of Mal-PEG8-Val-Cit-PAB-MMAE include:

  • Molecular Weight: 1626.97 g/mol
  • Molecular Formula: C81H131N11O23C_{81}H_{131}N_{11}O_{23}
  • Cleavability: The compound is designed to be cleaved by specific enzymes like cathepsin B within tumor environments.
  • Solubility: Enhanced solubility due to the PEG spacer contributes to improved pharmacokinetics.

These properties are critical for its application in drug development and therapeutic strategies targeting cancer .

Applications

Scientific Uses

Mal-PEG8-Val-Cit-PAB-MMAE is primarily used in:

  1. Antibody-Drug Conjugate Development: It serves as a crucial component in creating ADCs that deliver potent cytotoxins directly to cancer cells.
  2. Targeted Cancer Therapy Research: Researchers utilize this compound to study mechanisms of action and improve therapeutic outcomes in oncology.
  3. Pharmaceutical Formulation Development: Its properties are leveraged in formulating novel therapeutics that require precise delivery systems.
Introduction to Antibody-Drug Conjugate (ADC) Technology and Mal-PEG8-Val-Cit-PAB-MMAE

Evolution of Targeted Chemotherapy Payload-Linker Conjugates

The development of antibody-drug conjugates represents a paradigm shift in oncology, transitioning from systemic chemotherapy to precision-targeted delivery. Early ADCs utilized conventional linkers and cytotoxic payloads that suffered from instability in circulation and premature drug release, leading to dose-limiting toxicities. Second-generation ADCs incorporated protease-cleavable linkers like Val-Cit dipeptides and self-immolative PAB spacers, improving tumor-specific payload release. The integration of polyethylene glycol (PEG) spacers marked a significant advancement, addressing hydrophobicity-driven aggregation issues. Mal-PEG8-Val-Cit-PAB-MMAE exemplifies this evolution, combining an extended 8-unit PEG spacer with the tubulin inhibitor monomethyl auristatin E (MMAE) through a protease-sensitive Val-Cit-PAB architecture [3] [5]. This molecular design enhances aqueous solubility, reduces aggregation, and maintains plasma stability while enabling efficient intracellular drug release upon lysosomal processing [1] [8].

Rationale for Site-Specific Conjugation in ADC Design

Site-specific conjugation is critical for producing homogeneous ADCs with defined drug-to-antibody ratios (DAR), directly impacting pharmacokinetics, efficacy, and safety. The maleimide (Mal) group in Mal-PEG8-Val-Cit-PAB-MMAE enables controlled covalent conjugation to cysteine residues generated by partial antibody reduction. This chemistry facilitates selective attachment to engineered thiol groups at optimized positions on antibodies, typically achieving DARs of 2-4. Unlike stochastic conjugation methods, the maleimide-thiol reaction minimizes molecular heterogeneity, ensuring consistent pharmacologic behavior [5] [7]. The PEG8 spacer further enhances this process by providing steric flexibility that mitigates aggregation and maintains antibody binding affinity. This controlled architecture maximizes tumor-specific payload delivery while minimizing off-target effects, addressing a fundamental limitation of earlier heterogeneous ADC constructs [3] [6].

Structural Classification of Cleavable Linker-Payload Systems

Mal-PEG8-Val-Cit-PAB-MMAE belongs to the protease-cleavable linker class, specifically engineered for lysosomal activation. Its structural organization follows a modular architecture:

Table 1: Structural Components and Functions of Mal-PEG8-Val-Cit-PAB-MMAE

ComponentChemical FunctionBiological Role
Maleimide (Mal)Thiol-reactive conjugation handleCovalent attachment to reduced cysteines on antibodies
PEG8 spacer8-unit polyethylene glycol chain (32 ethylene oxide units)Enhances aqueous solubility, reduces aggregation, provides steric flexibility
Valine-Citrulline (Val-Cit)Dipeptide substrate sequenceCleavage site for lysosomal cathepsin B protease
para-Aminobenzyl (PAB)Self-immolative spacerAutomatically dissociates after dipeptide cleavage to release free MMAE
Monomethyl Auristatin E (MMAE)Potent tubulin inhibitor (IC₅₀ ~nM)Induces G2/M phase arrest and apoptosis in cancer cells

The cleavable mechanism operates through sequential activation: (1) Lysosomal cathepsin B recognizes and hydrolyzes the Val-Cit dipeptide bond, (2) The PAB spacer undergoes spontaneous 1,6-elimination to release free, unmodified MMAE. This design leverages the elevated protease activity in tumor lysosomes compared to healthy tissues, conferring selective cytotoxicity [3] [8]. The PEG8 extension significantly enhances the conjugate's hydrophilicity (calculated LogP = 4.04) and aqueous solubility (110 mg/mL in DMSO), addressing the membrane permeability challenges associated with conventional Val-Cit-PAB linkers [1] [10].

Table 2: Molecular Characteristics of Mal-PEG8-Val-Cit-PAB-MMAE

PropertySpecificationSource
CAS Number2353409-69-3 [1] [3] [10]
Molecular FormulaC₈₁H₁₃₁N₁₁O₂₃ [1] [3] [8]
Molecular Weight1626.97 g/mol [1] [8] [10]
Purity≥98% [3] [6]
Solubility110 mg/mL in DMSO [1] [2]
Storage Conditions-20°C, protect from light [3] [6] [10]
Reactive GroupMaleimide (thiol-specific) [5] [7]
CleavabilityCathepsin B-sensitive [3] [8]

Compared to non-cleavable linkers (e.g., maleimidocaproyl), this cleavable system releases membrane-permeable MMAE that can exert bystander effects on adjacent tumor cells—particularly valuable in heterogeneous tumors. However, the extended PEG8 chain requires careful optimization, as excessive length may delay payload release kinetics. This represents the cutting edge of "tunable" linker technology, where spacer length balances solubility against drug liberation efficiency [3] [5] [8].

Properties

Product Name

Mal-PEG8-Val-Cit-PAB-MMAE

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

Molecular Formula

C81H131N11O23

Molecular Weight

1627.0 g/mol

InChI

InChI=1S/C81H131N11O23/c1-15-56(8)72(64(105-13)51-68(96)91-33-20-24-63(91)74(106-14)57(9)75(98)84-58(10)73(97)60-21-17-16-18-22-60)89(11)79(102)70(54(4)5)88-78(101)71(55(6)7)90(12)81(104)115-52-59-25-27-61(28-26-59)85-76(99)62(23-19-32-83-80(82)103)86-77(100)69(53(2)3)87-65(93)31-35-107-37-39-109-41-43-111-45-47-113-49-50-114-48-46-112-44-42-110-40-38-108-36-34-92-66(94)29-30-67(92)95/h16-18,21-22,25-30,53-58,62-64,69-74,97H,15,19-20,23-24,31-52H2,1-14H3,(H,84,98)(H,85,99)(H,86,100)(H,87,93)(H,88,101)(H3,82,83,103)/t56-,57+,58+,62-,63-,64+,69-,70-,71-,72-,73+,74+/m0/s1

InChI Key

XHWFOQLEVJXEET-DEJZISQWSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN4C(=O)C=CC4=O

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN4C(=O)C=CC4=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.